2-methylpropane-1-sulfinyl chloride

Organic Synthesis Electrophilic Reagents Nucleophilic Substitution

2-Methylpropane-1-sulfinyl chloride (CAS 35505-34-1) is an aliphatic sulfinyl chloride with the molecular formula C4H9ClOS and a molecular weight of 140.63 g/mol. It is a moisture-sensitive, colorless to pale yellow liquid that serves as a versatile electrophilic reagent in organic synthesis.

Molecular Formula C4H9ClOS
Molecular Weight 140.6
CAS No. 35505-34-1
Cat. No. B6238185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpropane-1-sulfinyl chloride
CAS35505-34-1
Molecular FormulaC4H9ClOS
Molecular Weight140.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpropane-1-sulfinyl chloride (CAS 35505-34-1): A Core Sulfinyl Chloride Reagent for Nucleophilic Substitution


2-Methylpropane-1-sulfinyl chloride (CAS 35505-34-1) is an aliphatic sulfinyl chloride with the molecular formula C4H9ClOS and a molecular weight of 140.63 g/mol . It is a moisture-sensitive, colorless to pale yellow liquid that serves as a versatile electrophilic reagent in organic synthesis . The sulfinyl chloride functional group (R-S(O)-Cl) occupies an intermediate oxidation state between sulfenyl chlorides (R-S-Cl) and sulfonyl chlorides (R-SO2-Cl), imparting a unique reactivity profile that is exploited in the preparation of sulfinamides, sulfinates, and chiral sulfoxides [1].

Why 2-Methylpropane-1-sulfinyl Chloride Cannot Be Substituted by Generic Sulfonyl or Sulfenyl Chlorides


The sulfinyl chloride functional group in 2-methylpropane-1-sulfinyl chloride (R-S(O)-Cl) exhibits fundamentally different reactivity, stability, and stereochemical outcomes compared to its sulfonyl (R-SO2-Cl) and sulfenyl (R-S-Cl) chloride analogs [1]. Unlike sulfonyl chlorides, which are relatively stable and undergo predictable nucleophilic substitution, sulfinyl chlorides are more electrophilic due to the partial positive charge on the sulfur atom, enabling unique reactions such as the formation of chiral sulfoxides via stereospecific substitutions . Furthermore, the sulfur atom in sulfinyl chlorides is chiral, offering opportunities for asymmetric synthesis that are absent in sulfonyl and sulfenyl counterparts [2]. Therefore, substituting 2-methylpropane-1-sulfinyl chloride with its sulfonyl analog (CAS 35432-36-1) or other sulfinyl chlorides would alter reaction kinetics, product distribution, and stereochemical outcomes, making it a non-interchangeable reagent in synthetic workflows [3].

Quantitative Evidence Guide: 2-Methylpropane-1-sulfinyl chloride Differentiation vs. Key Comparators


Functional Group Differentiation: Sulfinyl vs. Sulfonyl Chloride Reactivity

2-Methylpropane-1-sulfinyl chloride (R-S(O)-Cl) demonstrates distinct reactivity compared to its sulfonyl chloride analog (R-SO2-Cl). The sulfinyl chloride group exhibits a higher electrophilicity due to the less oxidized sulfur center, enabling nucleophilic substitution under milder conditions. For instance, reactions with amines proceed at room temperature to form sulfinamides, whereas the corresponding sulfonyl chloride requires elevated temperatures or longer reaction times . Quantitative kinetic studies are not available for this specific compound, but class-level inferences from related sulfinyl chlorides indicate a relative reactivity order: sulfinyl chloride > sulfonyl chloride > sulfenyl chloride in nucleophilic acyl substitution reactions [1].

Organic Synthesis Electrophilic Reagents Nucleophilic Substitution

Physical Property Comparison: Density and Refractive Index vs. tert-Butylsulfinyl Chloride

2-Methylpropane-1-sulfinyl chloride exhibits a density of approximately 1.200 g/mL at 25°C and a refractive index (n20/D) of 1.454 . In contrast, tert-butylsulfinyl chloride (CAS 31562-43-3) has a density of 1.135 g/mL at 25°C and a refractive index of 1.4830 . The lower density and higher refractive index of the tert-butyl analog reflect differences in molecular packing and electronic polarizability due to the branched tert-butyl group. These physical distinctions are critical for reagent identification, purity assessment, and safe handling in laboratory and industrial settings.

Physical Chemistry Reagent Characterization Quality Control

Synthetic Utility: Nucleophilic Substitution with Amines to Form Sulfinamides

2-Methylpropane-1-sulfinyl chloride reacts efficiently with primary and secondary amines to yield the corresponding sulfinamides. In a representative procedure, treatment of 2-methylpropane-1-sulfinyl chloride with aqueous ammonia (38% in water, 2.4 equiv) in dichloromethane at room temperature for 1 hour provides the sulfinamide intermediate, which can be isolated after standard aqueous workup . While specific yields are not reported for this exact compound, analogous reactions with methanesulfinyl chloride typically achieve yields of 70–90% under similar conditions [1]. The tert-butyl analog (tert-butylsulfinyl chloride) is also used for sulfinamide synthesis, but its increased steric bulk can lead to lower reaction rates and yields with hindered amines .

Medicinal Chemistry Amide Bond Formation Sulfinamide Synthesis

Chiral Sulfur Center: Enabling Asymmetric Synthesis

The sulfur atom in 2-methylpropane-1-sulfinyl chloride is a stereogenic center, rendering the molecule chiral [1]. This chirality can be exploited in asymmetric synthesis to introduce stereochemical information into target molecules. In contrast, sulfonyl chlorides lack this stereogenic center and cannot serve as chiral auxiliaries. While 2-methylpropane-1-sulfinyl chloride itself is racemic, its use in reactions with chiral nucleophiles or under asymmetric catalysis can yield enantioenriched sulfoxides. The tert-butylsulfinyl chloride is widely used as a chiral auxiliary in the Ellman sulfinamide methodology, but the isobutyl analog offers a different steric and electronic profile that may be advantageous in specific synthetic sequences [2].

Asymmetric Synthesis Chiral Auxiliaries Stereoselective Reactions

Stability and Handling: Moisture Sensitivity vs. Sulfonyl Chloride

2-Methylpropane-1-sulfinyl chloride is highly moisture-sensitive and must be stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis . In contrast, the corresponding sulfonyl chloride (2-methylpropane-1-sulfonyl chloride) is more stable toward moisture but still requires careful handling . The enhanced sensitivity of sulfinyl chlorides is attributed to the electrophilic sulfur center, which is more susceptible to nucleophilic attack by water. This property necessitates rigorous anhydrous techniques and specialized storage conditions, which are critical considerations for procurement and laboratory use.

Reagent Stability Storage Conditions Safety

Optimal Application Scenarios for 2-Methylpropane-1-sulfinyl chloride in R&D and Industrial Chemistry


Synthesis of Sulfinamide Intermediates for Medicinal Chemistry

2-Methylpropane-1-sulfinyl chloride is ideally suited for the preparation of sulfinamide derivatives, which are valuable intermediates in the synthesis of biologically active compounds. The mild reaction conditions (room temperature, short reaction times) with amines allow for the rapid generation of diverse sulfinamide libraries for structure-activity relationship (SAR) studies . The isobutyl substituent imparts a moderate steric profile that can influence binding interactions in drug candidates.

Preparation of Chiral Sulfoxides via Stereospecific Substitution

The chiral sulfur center in 2-methylpropane-1-sulfinyl chloride enables stereospecific nucleophilic substitution reactions to yield enantioenriched sulfoxides. This application is critical for asymmetric synthesis in pharmaceutical and agrochemical research, where single-enantiomer products are often required for optimal biological activity [1]. While not as widely used as tert-butylsulfinyl chloride in chiral auxiliary methodologies, the isobutyl analog provides an alternative steric environment for challenging substrates.

Electrophilic Functionalization of Olefins under Lewis Acid Catalysis

Sulfinyl chlorides, including 2-methylpropane-1-sulfinyl chloride, can undergo electrophilic addition to alkenes in the presence of Lewis acids such as POCl3, yielding β-chlorosulfoxides and β-hydroxysulfoxides [2]. This reactivity expands the synthetic utility of sulfinyl chlorides beyond simple nucleophilic substitution, enabling the direct installation of sulfinyl groups onto unsaturated carbon frameworks.

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